{1-[(5-Methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl}acetic acid
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Overview
Description
{1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}acetic acid is a synthetic organic compound that features a piperidine ring substituted with an acetic acid moiety and a 5-methylisoxazole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}acetic acid typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 5-Methylisoxazole Group: This step involves the formation of the isoxazole ring, which can be achieved through a cyclization reaction of suitable precursors under specific conditions.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This typically includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring or the isoxazole group.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the isoxazole ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include halogenating agents or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
{1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}acetic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential therapeutic effects, particularly in the development of new drugs.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of {1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
{1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
{1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}butyric acid: Similar structure but with a butyric acid moiety instead of acetic acid.
Uniqueness
The uniqueness of {1-[(5-methylisoxazol-3-yl)methyl]piperidin-4-yl}acetic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2-[1-[(5-methyl-1,2-oxazol-3-yl)methyl]piperidin-4-yl]acetic acid |
InChI |
InChI=1S/C12H18N2O3/c1-9-6-11(13-17-9)8-14-4-2-10(3-5-14)7-12(15)16/h6,10H,2-5,7-8H2,1H3,(H,15,16) |
InChI Key |
TXWJJRIHDJHEQQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NO1)CN2CCC(CC2)CC(=O)O |
Origin of Product |
United States |
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